molecular formula C7H13N3OS2 B14382011 N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide CAS No. 89578-89-2

N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide

Cat. No.: B14382011
CAS No.: 89578-89-2
M. Wt: 219.3 g/mol
InChI Key: HMYUKLZPRZALBB-UHFFFAOYSA-N
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Description

N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiadiazole ring substituted with methyl and methylsulfanyl groups, as well as a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate methyl ketone in the presence of an oxidizing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Solvent: Polar solvents such as ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted thiadiazoles

Scientific Research Applications

N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
  • N,2,2-Trimethyl-5-(ethylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
  • N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxylate

Uniqueness

N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and methylsulfanyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.

Properties

CAS No.

89578-89-2

Molecular Formula

C7H13N3OS2

Molecular Weight

219.3 g/mol

IUPAC Name

N,2,2-trimethyl-5-methylsulfanyl-1,3,4-thiadiazole-3-carboxamide

InChI

InChI=1S/C7H13N3OS2/c1-7(2)10(5(11)8-3)9-6(12-4)13-7/h1-4H3,(H,8,11)

InChI Key

HMYUKLZPRZALBB-UHFFFAOYSA-N

Canonical SMILES

CC1(N(N=C(S1)SC)C(=O)NC)C

Origin of Product

United States

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